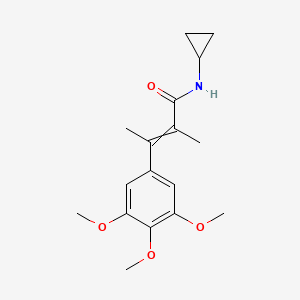
N-cyclopropyl-2-methyl-3-(3,4,5-trimethoxyphenyl)but-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopropyl-2-methyl-3-(3,4,5-trimethoxyphenyl)but-2-enamide is a chemical compound known for its unique structure and potential applications in various fields. The compound features a cyclopropyl group, a methyl group, and a trimethoxyphenyl group attached to a but-2-enamide backbone. This combination of functional groups imparts distinct chemical and biological properties to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-2-methyl-3-(3,4,5-trimethoxyphenyl)but-2-enamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Cyclopropyl Intermediate: The cyclopropyl group can be introduced through a cyclopropanation reaction using a suitable alkene and a carbene precursor.
Attachment of the Trimethoxyphenyl Group: The trimethoxyphenyl group can be introduced via a Friedel-Crafts alkylation reaction using 3,4,5-trimethoxybenzene and an appropriate alkylating agent.
Formation of the But-2-enamide Backbone: The final step involves the formation of the but-2-enamide backbone through a condensation reaction between the cyclopropyl intermediate and the trimethoxyphenyl derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-2-methyl-3-(3,4,5-trimethoxyphenyl)but-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules.
Biology: It has been investigated for its potential biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.
Medicine: The compound’s pharmacological properties make it a candidate for drug development, particularly in the treatment of diseases such as cancer and infections.
Industry: It can be used as a precursor in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-cyclopropyl-2-methyl-3-(3,4,5-trimethoxyphenyl)but-2-enamide involves its interaction with specific molecular targets and pathways. The trimethoxyphenyl group is known to interact with various enzymes and receptors, potentially inhibiting their activity. For example, compounds containing the trimethoxyphenyl group have been shown to inhibit tubulin polymerization, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR), among others .
Comparison with Similar Compounds
Similar Compounds
N-(Cyclopropylmethyl)-2-(3,4,5-trimethoxyphenyl)ethanamine: This compound shares the trimethoxyphenyl group and cyclopropyl group but differs in the overall structure and functional groups attached.
3,4,5-Trimethoxyphenyl-β-aminopropane:
Uniqueness
N-cyclopropyl-2-methyl-3-(3,4,5-trimethoxyphenyl)but-2-enamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties
Properties
CAS No. |
60548-32-5 |
|---|---|
Molecular Formula |
C17H23NO4 |
Molecular Weight |
305.4 g/mol |
IUPAC Name |
N-cyclopropyl-2-methyl-3-(3,4,5-trimethoxyphenyl)but-2-enamide |
InChI |
InChI=1S/C17H23NO4/c1-10(11(2)17(19)18-13-6-7-13)12-8-14(20-3)16(22-5)15(9-12)21-4/h8-9,13H,6-7H2,1-5H3,(H,18,19) |
InChI Key |
BSTIFIYNUJIEBI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C(C)C(=O)NC1CC1)C2=CC(=C(C(=C2)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















